3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide

Description

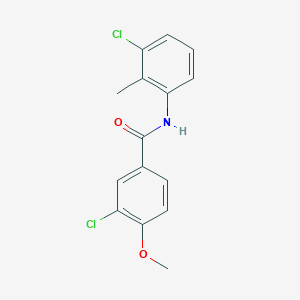

Chemical Structure and Properties 3-Chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide (molecular formula: C₁₅H₁₂Cl₂NO₂; molecular weight: 314.17 g/mol) features a benzamide backbone with a 3-chloro-4-methoxy substitution pattern on the aromatic ring and a 3-chloro-2-methylphenyl group attached via the amide nitrogen.

A plausible route for the target compound would involve reacting 3-chloro-4-methoxybenzoic acid with 3-chloro-2-methylaniline under similar coupling conditions.

Properties

IUPAC Name |

3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2/c1-9-11(16)4-3-5-13(9)18-15(19)10-6-7-14(20-2)12(17)8-10/h3-8H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTFTYYGICMZDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433233-48-8 | |

| Record name | 3-CHLORO-N-(3-CHLORO-2-METHYLPHENYL)-4-METHOXYBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-methylphenylamine to produce 3-chloro-2-methylphenylamine. This intermediate is then reacted with 4-methoxybenzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the replacement of chloro groups with other functional groups.

Scientific Research Applications

3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations

- Halogenation : The 3-chloro substituent on both the benzamide and aniline rings is conserved in many analogs, suggesting its role in enhancing electrophilic interactions or metabolic stability.

- Methoxy Group : The 4-OCH₃ group likely contributes to solubility and electronic effects, as seen in fluorescence studies of related benzamides .

Physicochemical Properties

Solubility and Acidity

- The pKa of analogous compounds (e.g., 3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) is ~6.42, suggesting moderate acidity due to the hydroxyl/amide groups .

- Methoxy and chloro substituents likely reduce aqueous solubility compared to amino or hydroxyl analogs (e.g., ).

Crystallographic Data Nickel complexes of related benzamides (e.g., bis(3-chloro-N-(diethylcarbamothioyl)benzamido)nickel(II)) exhibit distorted square-planar geometries, highlighting the ligand capability of the benzamide core .

Biological Activity

3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chloro-substituted aromatic ring and a methoxy group, which contribute to its unique chemical properties. The presence of these functional groups influences its interactions with various biological targets, potentially enhancing its pharmacological effects.

1. Anticancer Effects

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. Specifically, it has been shown to induce apoptosis in ovarian cancer cells by modulating key signaling pathways and altering gene expression related to cell survival and death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Ovarian Cancer | 15.2 | Induction of apoptosis |

| Breast Cancer | 25.6 | Inhibition of cell proliferation |

| Leukemia | 12.4 | Modulation of apoptotic pathways |

2. Interaction with Enzymes

The compound interacts with specific enzymes, leading to inhibition or activation of biochemical pathways. Its ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its biological activity.

The mechanism by which this compound exerts its effects involves several key processes:

- Enzyme Interaction : The compound binds to enzymes or receptors, altering their activity and affecting cellular pathways.

- Signal Transduction Modulation : It influences various signaling pathways that regulate cell growth and apoptosis.

- Gene Expression Changes : The compound can activate or inhibit the expression of genes involved in cell cycle regulation and apoptosis.

Case Study 1: Anticancer Activity

In a study conducted on ovarian cancer cell lines, treatment with this compound resulted in significant apoptosis rates compared to control groups. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's interaction with specific kinases involved in cancer progression. The results demonstrated that it effectively inhibited the activity of these kinases, leading to reduced cell proliferation in treated cancer cells.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| N-(3-chloro-2-methylphenyl)-4-methoxybenzamide | Lacks one chloro group | Lower cytotoxicity |

| 4-Methoxy-N-(3-chlorophenyl)benzamide | Different substitution pattern | Varying enzyme inhibition profiles |

| 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide | Contains an amino group | Enhanced interaction with glycosphingolipids |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide, and how are coupling reagents like DCC/HOBt utilized?

- Methodology : The compound is synthesized via carbodiimide-mediated coupling. For example, a carboxylic acid derivative (e.g., 3-chloro-4-methoxybenzoic acid) is reacted with 3-chloro-2-methylaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction typically proceeds at low temperatures (-50°C) to minimize side reactions and improve yield .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the activated intermediate. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the product.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, methoxy C-O stretch at ~1250 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range) .

- Elemental Analysis : Validates molecular formula (e.g., C₁₅H₁₂Cl₂NO₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.